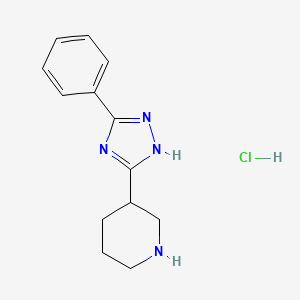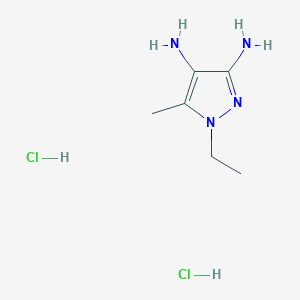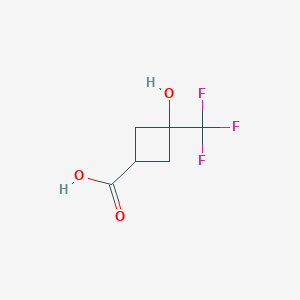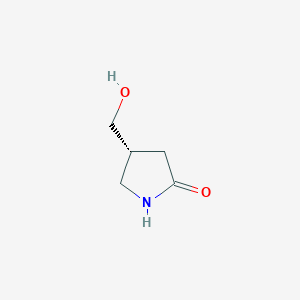
(R)-4-(Hydroxymethyl)pyrrolidin-2-one
Descripción general
Descripción
“®-4-(Hydroxymethyl)pyrrolidin-2-one” is a chemical compound that belongs to the class of nitrogen heterocycles . It is also known as "®-(-)-5-Hydroxymethyl-2-pyrrolidinone" .
Synthesis Analysis
The synthesis of “®-4-(Hydroxymethyl)pyrrolidin-2-one” involves the reaction of amide and thioamide dianions with epibromohydrin, resulting in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones . Another method involves the cyclization of amide dianions with epibromohydrin .Molecular Structure Analysis
The molecular formula of “®-4-(Hydroxymethyl)pyrrolidin-2-one” is C5H9NO2 . The structure includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in “®-4-(Hydroxymethyl)pyrrolidin-2-one” can be used to obtain compounds for the treatment of human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The molecular weight of “®-4-(Hydroxymethyl)pyrrolidin-2-one” is 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Magnetic and Optical Properties
- Nonanuclear Lanthanide Clusters : The compound has been used in the synthesis of a new family of Ln(III)(9) clusters with sandglass-like topology. These clusters exhibit unique dual physical properties, with the Dy(III) member showing single-molecule magnetism behavior, and the Eu(III) analogue exhibiting intense red photoluminescence (Alexandropoulos et al., 2011).
DNA and RNA Interactions
- Intercalating Nucleic Acids (INAs) : A study synthesized a derivative of (R)-4-(Hydroxymethyl)pyrrolidin-2-one and incorporated it into oligodeoxynucleotides (ODN) as a bulge to form INAs. These INAs slightly destabilized INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes (Filichev & Pedersen, 2003).
Glycosidase Inhibition
- Synthesis of Glycosidase Inhibitors : Various diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, synthesized starting from trans-4-hydroxy-L-proline, showed moderate inhibition of beta-galactosidase, indicating potential as glycosidase inhibitors (Curtis, Evinson, Handa, & Singh, 2007).
Chiral Ligand Synthesis
- Chiral C2-Symmetric Pyrrolidines : Synthesis of chiral C2-symmetric pyrrolidines from D-mannitol has been achieved using derivatives of (R)-4-(Hydroxymethyl)pyrrolidin-2-one. These pyrrolidines demonstrated high chiral induction as ligands in reactions involving diethylzinc and benzaldehyde (Masaki et al., 1992).
Pharmaceutical Research
- Antiinflammatory Activities : Derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from the compound, were evaluated as potential antiinflammatory and analgesic agents, showing promise as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Propiedades
IUPAC Name |
(4R)-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Hydroxymethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)
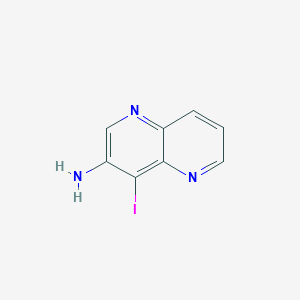
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)
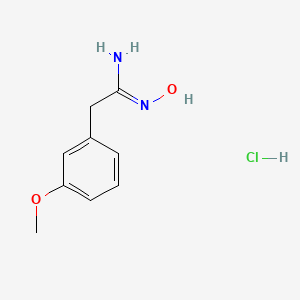
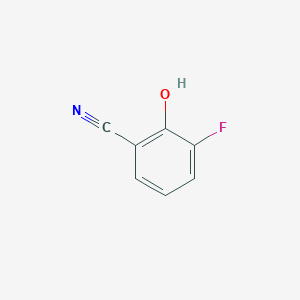
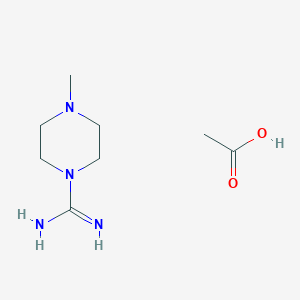
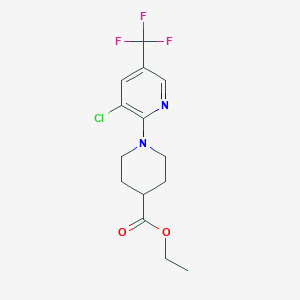
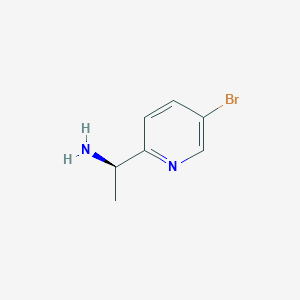
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)
